molecular formula C20H19NO2 B2390633 2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid CAS No. 350997-49-8

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid

Cat. No. B2390633
CAS RN: 350997-49-8
M. Wt: 305.377
InChI Key: QCYDLUSRDGFADT-UHFFFAOYSA-N
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Description

The compound “2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid” is likely a complex organic molecule. It appears to contain a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has an isopropylphenyl group and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the quinoline backbone and the various functional groups. The quinoline portion of the molecule is aromatic, meaning it has a ring of atoms with alternating single and double bonds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the carboxylic acid group could make the compound acidic, and the aromatic ring could contribute to its stability .

Scientific Research Applications

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis and as a catalyst in chemical reactions. It has also been studied for its potential use as a fluorescent dye in biological studies. Additionally, this compound has been studied for its potential applications in materials science, as it has been found to be a potential precursor to nanomaterials.

Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound may be related to, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic acids and their esters, which this compound may be related to, interact with their targets through a mechanism that involves the boron atom forming reversible covalent bonds with biological molecules . This allows them to modulate the activity of their targets.

Biochemical Pathways

Boronic acids and their esters, which this compound may be related to, are known to affect a variety of biochemical pathways due to their ability to form reversible covalent bonds with biological molecules . This allows them to modulate the activity of various enzymes and receptors, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Boronic acids and their esters, which this compound may be related to, are known to be only marginally stable in water . This suggests that the bioavailability of this compound may be influenced by its stability in aqueous environments.

Result of Action

Boronic acids and their esters, which this compound may be related to, are known to modulate the activity of various enzymes and receptors . This can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters, which this compound may be related to . The reaction is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly influence the action and stability of this compound.

Advantages and Limitations for Lab Experiments

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. Additionally, it is a stable compound, making it suitable for a variety of experiments. However, this compound also has some limitations. It is not water-soluble, making it unsuitable for use in aqueous solutions. Additionally, it has a low solubility in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid. These include further study of its mechanism of action and its potential applications in materials science. Additionally, further research could be conducted to explore its potential uses as a fluorescent dye in biological studies. Additionally, further research could be conducted to explore its potential applications in drug delivery and drug development. Finally, research could be conducted to explore its potential use as a reagent in organic synthesis and as a catalyst in chemical reactions.

Synthesis Methods

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid can be synthesized through a variety of methods, including a direct synthesis from 4-isopropylphenol and 3-methylquinoline, or an indirect synthesis from 4-isopropylphenol and 5-methylquinoline. The direct synthesis involves the reaction of 4-isopropylphenol and 3-methylquinoline in an alkaline medium, such as sodium hydroxide, to form this compound. The indirect synthesis involves the reaction of 4-isopropylphenol and 5-methylquinoline in an acid medium, such as hydrochloric acid, to form this compound.

properties

IUPAC Name

3-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-12(2)14-8-10-15(11-9-14)19-13(3)18(20(22)23)16-6-4-5-7-17(16)21-19/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYDLUSRDGFADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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